3,4-Dibromo-2-(cyclopropylmethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-2-(cyclopropylmethyl)thiophene is an organosulfur compound with the molecular formula C8H8Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions and a cyclopropylmethyl group at the 2 position. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-(cyclopropylmethyl)thiophene typically involves the bromination of 2-(cyclopropylmethyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 4 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-2-(cyclopropylmethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, are employed under inert atmosphere conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,4-Dibromo-2-(cyclopropylmethyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-(cyclopropylmethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine atoms and thiophene ring can participate in various chemical interactions, influencing its reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromothiophene: Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Bromo-3,4-dimethylthiophene: Contains methyl groups instead of the cyclopropylmethyl group, affecting its electronic properties and reactivity.
3,4-Dichloro-2-(cyclopropylmethyl)thiophene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness
3,4-Dibromo-2-(cyclopropylmethyl)thiophene is unique due to the presence of both bromine atoms and the cyclopropylmethyl group. This combination imparts specific steric and electronic properties, making it valuable in selective chemical reactions and specialized applications .
Properties
Molecular Formula |
C8H8Br2S |
---|---|
Molecular Weight |
296.02 g/mol |
IUPAC Name |
3,4-dibromo-2-(cyclopropylmethyl)thiophene |
InChI |
InChI=1S/C8H8Br2S/c9-6-4-11-7(8(6)10)3-5-1-2-5/h4-5H,1-3H2 |
InChI Key |
HJQAWNUNDJSQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C(=CS2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.